molecular formula C21H25N3O5 B2605668 Ethyl 4-(2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetyl)piperazine-1-carboxylate CAS No. 1172512-74-1

Ethyl 4-(2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetyl)piperazine-1-carboxylate

Cat. No.: B2605668
CAS No.: 1172512-74-1
M. Wt: 399.447
InChI Key: OBYFIXISTBSZRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzofuran compounds, which are a class of compounds ubiquitous in nature, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzofuran ring as a core structural unit . The conformation of the starting material of the title compound was searched by the Spartan 08 program and the MMFF molecular mechanics force field .


Chemical Reactions Analysis

A unique Rh (III)-catalyzed C-H activation of N -phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans . This redox-neutral [3 + 2] annulation offers chemoselectivity, good substrate/functional group compatibility, and profound synthetic potentials .

Scientific Research Applications

Microwave-Assisted Synthesis of Hybrid Molecules

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, similar in structure to the chemical of interest, were synthesized to explore their antimicrobial, antilipase, and antiurease activities. Some compounds demonstrated good to moderate activity against test microorganisms, with notable antiurease and antilipase activities observed in specific derivatives (Başoğlu et al., 2013).

Novel Carbazole Derivatives

A series of novel carbazole derivatives were synthesized to evaluate their antibacterial, antifungal, and anticancer activities. Certain compounds exhibited significant activity against bacterial and fungal strains, as well as against the Human Breast Cancer Cell Line MCF7 (Sharma et al., 2014).

Chiral 1,4-Disubstituted Piperazine Derivatives

New racemic 1,4-disubstituted piperazines were synthesized and resolved into enantiomers, demonstrating the potential for chiral separation and analysis in pharmaceutical sciences (Chilmonczyk et al., 2005).

Synthesis of Benzofuran and Benzo[d]isothiazole Derivatives

Compounds including ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate were designed and evaluated for their inhibitory activity against Mycobacterium tuberculosis, showing promising results as potential antitubercular agents (Reddy et al., 2014).

Crystal Structure Analysis

The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid was determined, providing insights into the conformational details and potential interactions of related compounds (Faizi et al., 2016).

Future Directions

Benzofuran compounds have potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Properties

IUPAC Name

ethyl 4-[2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5/c1-3-27-21(26)24-8-6-23(7-9-24)20(25)13-17-12-19(29-22-17)15-4-5-18-16(11-15)10-14(2)28-18/h4-5,11-12,14H,3,6-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYFIXISTBSZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OC(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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